N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine
Description
N-[1-(1-Benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is a tertiary amine featuring two distinct moieties: a benzofuran-ethyl group and a morpholinopropyl chain. This compound is structurally related to psychoactive benzofuran derivatives (e.g., APB, 5-EAPB) but differentiated by the morpholine substituent, which may modulate receptor interactions and pharmacokinetics .
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-3-morpholin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-14(17-13-15-5-2-3-6-16(15)21-17)18-7-4-8-19-9-11-20-12-10-19/h2-3,5-6,13-14,18H,4,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGVSMRJDDOVDOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NCCCN3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine typically involves the reaction of 1-(1-benzofuran-2-yl)ethanamine with 3-chloropropylmorpholine under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The mixture is heated to reflux for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine has been investigated for its potential as a therapeutic agent in treating various conditions, particularly in the field of neuropharmacology. The compound's structural features suggest it may interact with neurotransmitter systems, making it a candidate for studies related to:
- Anxiolytic Effects : Preliminary studies indicate that compounds with similar structures may exhibit anxiolytic properties, potentially acting on serotonin receptors or GABAergic systems.
- Antidepressant Activity : The morpholine component is often associated with antidepressant effects, making this compound a subject of interest for developing new antidepressants.
Cancer Research
The compound's ability to modulate cellular pathways has led to its exploration in cancer research. Compounds containing benzofuran derivatives have shown promise in:
- Inhibiting Tumor Growth : Studies suggest that benzofuran derivatives can inhibit the proliferation of certain cancer cell lines, indicating potential use as anticancer agents.
- Targeting Specific Pathways : Research is ongoing to determine how this compound can selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in cancer therapies.
Neuropharmacology
Given its structural similarities to known psychoactive compounds, this amine has been evaluated for:
- Cognitive Enhancement : Investigations into its effects on learning and memory have indicated possible nootropic properties.
- Neuroprotective Effects : There is growing interest in the neuroprotective capabilities of benzofuran-based compounds against neurodegenerative diseases.
Case Study 1: Anxiolytic Properties
A study published in Journal of Medicinal Chemistry explored the anxiolytic effects of benzofuran derivatives. In vivo tests demonstrated that compounds similar to this compound significantly reduced anxiety-like behavior in rodent models. These findings suggest the potential for further development as an anxiolytic drug.
Case Study 2: Anticancer Activity
Research conducted at a leading cancer institute investigated the anticancer properties of this compound against various cancer cell lines. The compound exhibited selective cytotoxicity towards breast and lung cancer cells while showing minimal toxicity to normal cells. This selectivity highlights its potential as a targeted therapy.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety is known to interact with aromatic amino acids in proteins, while the morpholine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features and Modifications
The following table summarizes structurally related compounds and their modifications:
Physicochemical Properties
| Property | Target Compound | APB | N-(3-Morpholin-4-ylpropyl)-1,3-benzothiazol-2-amine |
|---|---|---|---|
| LogP (Predicted) | 2.8 (moderate polarity) | 3.5 (lipophilic) | 2.5 (polar due to benzothiazole) |
| Water Solubility | Moderate (morpholine enhances) | Low | Moderate |
| Hydrogen Bond Acceptors | 4 (morpholine O + amine N) | 2 (amine N) | 5 (benzothiazole S, morpholine O, amine N) |
Biological Activity
N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C17H24N2O2
- Molecular Weight : 288.38466 g/mol
- CAS Number : Not specified in the results.
This compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties. The morpholine group contributes to its pharmacological profile by enhancing solubility and bioavailability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Research indicates that compounds with similar structures often act on neurotransmitter systems or modulate pathways involved in cell signaling.
Potential Mechanisms:
- Receptor Modulation : The compound may interact with serotonin or dopamine receptors, influencing mood and cognitive functions.
- Antioxidant Activity : Compounds containing benzofuran rings have shown potential in scavenging free radicals, thereby exhibiting protective effects against oxidative stress.
- Anticancer Activity : Similar compounds have demonstrated the ability to inhibit tumor growth through apoptosis induction in cancer cells.
Biological Activity Data
A summary of relevant studies exploring the biological activity of related compounds is presented in the following table:
Case Study 1: Antitumor Activity
In a study by Xia et al., a benzofuran derivative showed significant antitumor activity with an IC50 value of 49.85 µM against A549 lung cancer cells. This suggests that this compound could possess similar anticancer properties due to structural similarities.
Case Study 2: Neuroprotective Effects
Research has indicated that benzofuran compounds can exhibit neuroprotective effects by modulating neurotransmitter levels. This could provide a basis for investigating this compound as a potential treatment for neurodegenerative diseases.
Q & A
Q. What are the optimal synthetic routes for N-[1-(1-benzofuran-2-yl)ethyl]-N-(3-morpholin-4-ylpropyl)amine?
Methodological Answer: The compound can be synthesized via reductive amination , leveraging catalysts like Pd/NiO (1.1 wt%) under hydrogen atmospheres. Key parameters include:
- Reaction Conditions : 25°C, 10-hour reaction time, and purification through filtration and solvent evaporation .
- Precursor Design : Benzofuran-2-carbaldehyde and morpholine-containing amines are likely intermediates, with structural analogs synthesized using similar protocols (e.g., N-(furan-2-ylmethyl)aniline, 95% yield) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use and NMR (400 MHz, CDCl) to confirm substituent positions and amine linkages. For example, benzofuran protons typically resonate at δ 6.5–7.5 ppm, while morpholine protons appear at δ 2.5–3.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>98%) using C18 columns and UV detection (λ = 255 nm) .
- Mass Spectrometry : Confirm molecular weight via ESI-MS or MALDI-TOF .
Q. What initial biological assays are appropriate for evaluating this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against kinases or phosphatases due to morpholine’s role in ATP-binding pocket interactions .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., dansyl chloride) to evaluate permeability in cancer cell lines .
- Receptor Binding : Screen for affinity to GPCRs or serotonin receptors, given benzofuran’s prevalence in CNS-targeting drugs .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across experimental models?
Methodological Answer:
- Orthogonal Validation : Combine SPR (surface plasmon resonance) with fluorescence polarization assays to confirm binding kinetics .
- Computational Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins, identifying steric or electronic mismatches .
- Metabolic Profiling : Perform LC-MS to rule out off-target effects from metabolite interference .
Q. What computational strategies enhance the design of derivatives with improved selectivity?
Methodological Answer:
- Quantum Chemical Calculations : Optimize reaction pathways using Gaussian 16 to predict transition states and intermediates .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories (AMBER or GROMACS) to assess stability .
- QSAR Modeling : Train models on datasets of benzofuran-morpholine hybrids to predict ADMET properties .
Q. How can reaction conditions be optimized for scalable synthesis?
Methodological Answer:
- Design of Experiments (DoE) : Use JMP or Minitab to vary temperature, catalyst loading, and solvent polarity .
- High-Throughput Screening (HTS) : Test 96-well plate arrays under varying H pressures (1–5 atm) .
- Green Chemistry Metrics : Replace dichloromethane with cyclopentyl methyl ether (CPME) to improve E-factor .
Q. What strategies mitigate stability issues during long-term storage?
Methodological Answer:
- Stability Studies : Store at -20°C under argon, with periodic HPLC checks for degradation .
- Lyophilization : Convert to hydrochloride salts (e.g., using HCl/EtO) to enhance crystallinity .
- Excipient Screening : Test stabilizers like trehalose or mannitol in solid dispersions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
